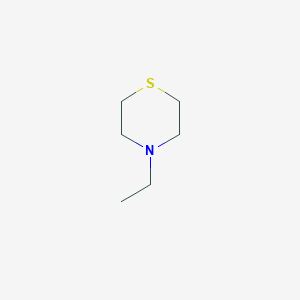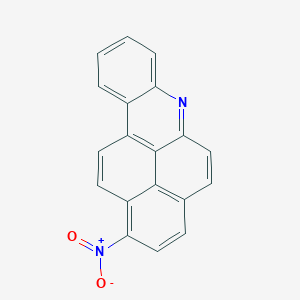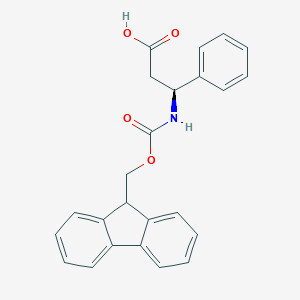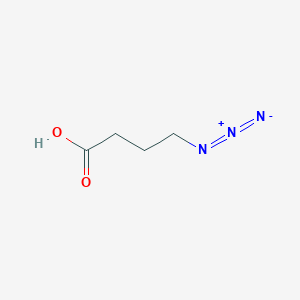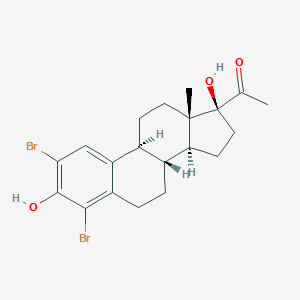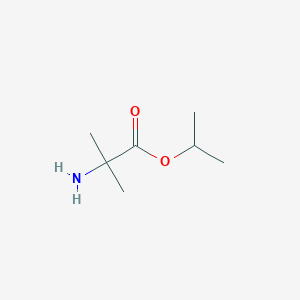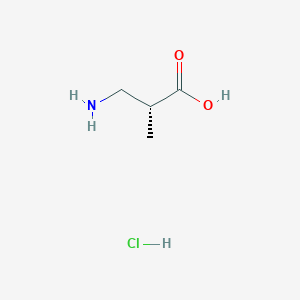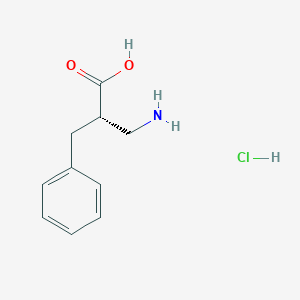
3,3'-Azobis(benzeneacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3'-Azobis(benzeneacetic acid)’ (ABAA) is an organic compound that belongs to the class of azo compounds. It is used as a free radical initiator in polymerization reactions. ABAA is a white crystalline powder that is soluble in water and ethanol. It is a popular compound in the field of polymer chemistry due to its ability to generate free radicals at mild temperatures.
Wirkmechanismus
3,3'-Azobis(benzeneacetic acid) generates free radicals upon thermal decomposition. These free radicals initiate the polymerization reaction by attacking the double bonds in monomers. The reaction is exothermic and proceeds rapidly, resulting in the formation of a polymer chain.
Biochemische Und Physiologische Effekte
3,3'-Azobis(benzeneacetic acid) has no known biochemical or physiological effects. It is not used in drug formulations, and its toxicity is low.
Vorteile Und Einschränkungen Für Laborexperimente
3,3'-Azobis(benzeneacetic acid) is a popular free radical initiator due to its low decomposition temperature, which makes it suitable for polymerization reactions at mild temperatures. It is also easy to handle and store. However, 3,3'-Azobis(benzeneacetic acid) has some limitations. Its decomposition rate is slow, and it is not suitable for high-temperature polymerization reactions. 3,3'-Azobis(benzeneacetic acid) is also sensitive to moisture and light, which can affect its stability.
Zukünftige Richtungen
There are several future directions for research on 3,3'-Azobis(benzeneacetic acid). One area of interest is the synthesis of new polymers with specific properties using 3,3'-Azobis(benzeneacetic acid) as a free radical initiator. Another area of interest is the development of new nanoparticle formulations for drug delivery and cancer therapy. Additionally, research can be conducted to improve the stability and decomposition rate of 3,3'-Azobis(benzeneacetic acid) for use in high-temperature polymerization reactions.
Synthesemethoden
3,3'-Azobis(benzeneacetic acid) can be synthesized by the reaction of 3-nitrobenzeneacetic acid with hydrazine hydrate. The reaction takes place in the presence of a catalyst such as copper powder. The product is then treated with sodium nitrite to form 3,3'-Azobis(benzeneacetic acid).
Wissenschaftliche Forschungsanwendungen
3,3'-Azobis(benzeneacetic acid) is widely used in scientific research as a free radical initiator in polymerization reactions. It is also used in the synthesis of polymers with specific properties such as thermal stability, mechanical strength, and biocompatibility. 3,3'-Azobis(benzeneacetic acid) is also used in the preparation of nanoparticles, which find applications in drug delivery and cancer therapy.
Eigenschaften
CAS-Nummer |
133560-91-5 |
|---|---|
Produktname |
3,3'-Azobis(benzeneacetic acid) |
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
WBMIICFYKRWOBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
Synonyme |
3,3'-ABBA 3,3'-azobis(benzeneacetic acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



